tert-Butyl (6-methoxypyridin-3-yl)carbamate
Overview
Description
“tert-Butyl (6-methoxypyridin-3-yl)carbamate” is a chemical compound with the molecular formula C11H16N2O3 . It is related to other compounds such as “tert-Butyl (6-bromohexyl)carbamate” and “(S)-tert-Butyl pyrrolidin-3-ylcarbamate”, which are used as biochemical reagents .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl (6-methoxypyridin-3-yl)carbamate” were not found, related compounds such as “tert-butyl [6- (hydroxymethyl)pyridin-2-yl]carbamate” have been synthesized .Molecular Structure Analysis
The molecular structure of “tert-Butyl (6-methoxypyridin-3-yl)carbamate” consists of a pyridine ring attached to a carbamate group . The carbamate group is further attached to a tert-butyl group. The pyridine ring also has a methoxy group attached to it .Physical And Chemical Properties Analysis
“tert-Butyl (6-methoxypyridin-3-yl)carbamate” has a molecular weight of 224.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 224.11609238 g/mol . Its topological polar surface area is 60.4 Ų .Scientific Research Applications
- tert-Butyl (6-methoxypyridin-3-yl)carbamate serves as a versatile reagent for chemoselective tert-butoxycarbonylation reactions. It can selectively protect amino groups in both aromatic and aliphatic amines .
- Researchers have explored the use of tert-butyl (6-methoxypyridin-3-yl)carbamate in green synthesis processes. Its recyclability and potential for industrial production make it an attractive choice .
Chemoselective Tert-Butoxycarbonylation Reagent
Green Synthesis
Mechanism of Action
Target of Action
This compound is often used as a building block in the synthesis of various organic compounds , but its specific biological targets remain to be identified.
Biochemical Pathways
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely bbb (blood-brain barrier) permeant . The compound’s logP values, which can impact bioavailability, vary depending on the method of calculation .
Action Environment
It’s worth noting that the compound is a solid at room temperature , and its storage conditions can impact its stability .
properties
IUPAC Name |
tert-butyl N-(6-methoxypyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-5-6-9(15-4)12-7-8/h5-7H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBSTIXIDDRDHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376738 | |
Record name | tert-Butyl (6-methoxypyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-methoxypyridin-3-yl)carbamate | |
CAS RN |
183741-80-2 | |
Record name | tert-Butyl (6-methoxypyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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